molecular formula C22H32N2O5 B3458858 1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3458858
M. Wt: 404.5 g/mol
InChI Key: YIANTSGWYJQGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as CPP-THF, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as an antagonist at the 5-HT2A receptor and a partial agonist at the 5-HT1A receptor. It also has affinity for the dopamine D2 receptor and the alpha-adrenergic receptor.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to possess various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease glutamate levels, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments include its high potency and selectivity for certain receptors. However, its limitations include its limited solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the research on 1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. These include further studies on its mechanism of action, its potential therapeutic applications in neurological disorders, and the development of more stable and soluble analogs of the compound. Additionally, studies on the potential side effects and toxicity of 1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine are also needed to ensure its safety for human use.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-27-18-14-17(15-19(28-2)21(18)29-3)22(26)24-12-10-23(11-13-24)20(25)9-8-16-6-4-5-7-16/h14-16H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANTSGWYJQGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5842384

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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